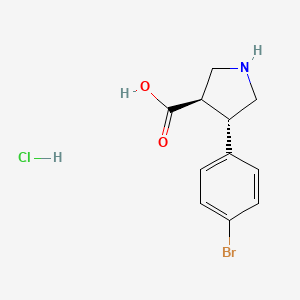![molecular formula C8H7BrN2 B1376051 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine CAS No. 1379344-79-2](/img/structure/B1376051.png)
7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine
Vue d'ensemble
Description
7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine (7-BMP) is an organic compound with a pyrrolopyridine ring system, which is a heterocyclic aromatic compound. 7-BMP has been studied extensively in the past few decades due to its potential applications in the fields of chemistry, biology, and medicine. It is a versatile compound, with a wide range of applications in the laboratory and in industrial processes.
Applications De Recherche Scientifique
Cancer Therapy: FGFR Inhibitors
7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is essential in various types of tumors. Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer. Compounds derived from this molecule have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .
Breast Cancer Treatment
Specifically, in breast cancer research, these derivatives have been shown to significantly inhibit the migration and invasion of 4T1 breast cancer cells. This suggests potential applications in developing treatments that prevent cancer metastasis .
Lead Compound Optimization
Due to its low molecular weight and potent activity, 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine serves as an appealing lead compound for further optimization in drug development. Its properties facilitate the creation of more effective therapeutic agents with potentially fewer side effects .
Diabetes Management
Compounds containing the 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine structure have been studied for their efficacy in reducing blood glucose levels. This could lead to applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Lung Cancer Treatment
In lung cancer research, certain compounds with the 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine moiety have exhibited significant proliferation inhibition in A549 lung cancer cells. This indicates a strong potential for these compounds to be developed into effective lung cancer treatments .
Synthetic Methodology Development
The synthesis of 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine derivatives involves complex chemical processes. Advancements in the synthetic methods can lead to more efficient production of these compounds, which is crucial for their application in medicinal chemistry and drug discovery .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to have potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other pyrrolopyridine compounds, leading to changes in cellular processes .
Biochemical Pathways
Based on the potential applications of similar compounds, it may be involved in pathways related to glucose metabolism .
Result of Action
Similar compounds have been found to reduce blood glucose levels, suggesting potential therapeutic effects in conditions such as diabetes .
Propriétés
IUPAC Name |
7-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-11-8(9)7-6(5)2-3-10-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUQPXKDAGKTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1C=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



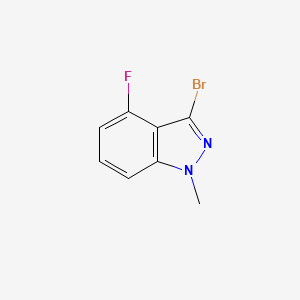
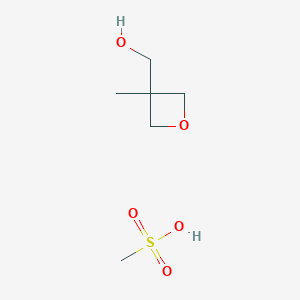
![4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1375972.png)
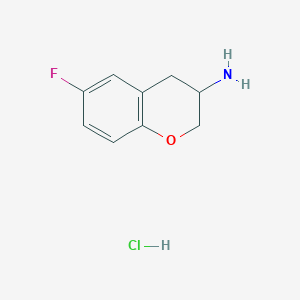

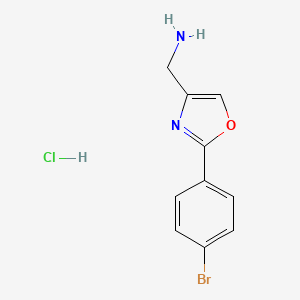


![4,4'-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine](/img/structure/B1375979.png)
![(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid](/img/structure/B1375981.png)
![1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine](/img/structure/B1375984.png)
![1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B1375985.png)

